Malformin A is produced by the fermentation of Aspergillus niger, a mold commonly found in soil and decaying plant matter. The classification of malformin A as a cyclic peptide highlights its structural characteristics, particularly the presence of a disulfide bond that contributes to its stability and biological activity. The compound has been studied for its effects on plant growth, specifically inducing curvature in corn roots at low concentrations, which suggests its potential as a plant growth regulator .
The synthesis of malformin A involves several key steps:
Malformin A's molecular structure is characterized by:
The molecular formula for malformin A can be represented as . Spectroscopic techniques such as nuclear magnetic resonance and circular dichroism have been employed to study its conformation and confirm its structure .
Malformin A participates in various chemical reactions typical for peptides:
These reactions are essential for understanding how malformin A interacts with biological systems and can be influenced by environmental factors such as pH and temperature .
The mechanism of action for malformin A primarily involves its interaction with plant cells:
Research indicates that malformin A's effects are concentration-dependent, with optimal activity observed at low concentrations (around 0.1 μg/ml) .
Malformin A exhibits several notable physical and chemical properties:
These properties are crucial for both laboratory handling and potential applications in agriculture and biotechnology .
Malformin A has several promising applications:
Malformin A was first isolated in the late 1950s–early 1960s from cultures of the filamentous fungus Aspergillus niger, a ubiquitous species in terrestrial and marine environments [1] [6]. This discovery highlighted A. niger’s dual role as an industrial enzyme producer and a source of bioactive secondary metabolites. Taxonomically, malformin A became a chemical marker for distinguishing bioactive strains within the A. niger aggregate, which comprises morphologically similar but genetically distinct taxa [6]. Its production varies across strains, suggesting complex regulation of the associated biosynthetic gene clusters (BGCs) in the fungal genome [6].
Early research identified malformin A as a potent phytotoxin inducing severe morphological deformities. In bean plants (Phaseolus vulgaris), it caused stem malformations, curvature of roots, and inhibition of hypocotyl growth at nanomolar concentrations [1] [4] [6]. These effects were attributed to disruptions in cell wall synthesis and auxin distribution, though the exact molecular targets remained elusive. The phytotoxicity underscored malformin A’s ecological role as a virulence factor in plant-pathogen interactions, facilitating fungal colonization [1] [6].
Malformin A belongs to the malformin family (A, B, and C), classified as disulfide-bridged cyclic pentapeptides. Its core structure follows the motif cyclo-(D-Cys-D-Cys-L-X-L-Y-D-Z), where X, Y, and Z are variable amino acids [1] [5] [6]. Malformin A1 (the predominant variant) contains L-valine, L-isoleucine, and D-leucine (molecular weight: 529.72 Da; CAS: 3022-92-2) [5]. This places malformins within the broader class of non-ribosomal peptides (NRPs), synthesized by multidomain non-ribosomal peptide synthetase (NRPS) enzymes [6].
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